molecular formula C27H26N4O3S B2696301 N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide CAS No. 879920-95-3

N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B2696301
CAS No.: 879920-95-3
M. Wt: 486.59
InChI Key: QBDGYYSHWXZKQW-UHFFFAOYSA-N
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Description

N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a pyridine ring, and a cyclohexylsulfamoyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyridine ring and the cyclohexylsulfamoyl group. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyridine Ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the quinoline core.

    Addition of the Cyclohexylsulfamoyl Group: This can be done through a sulfonamide formation reaction, where a cyclohexylamine derivative reacts with a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives.

Mechanism of Action

The mechanism of action of N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide: shares structural similarities with other quinoline derivatives, such as chloroquine and quinine.

    Cyclohexylsulfamoyl derivatives: Compounds like cyclohexylsulfamoylbenzene.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c32-27(24-18-26(19-14-16-28-17-15-19)30-25-9-5-4-8-23(24)25)29-20-10-12-22(13-11-20)35(33,34)31-21-6-2-1-3-7-21/h4-5,8-18,21,31H,1-3,6-7H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDGYYSHWXZKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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